4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile is a novel, selective cannabinoid CB1/CB2 receptor ligand. [] It acts as a partial agonist at these receptors in guanosine 5-[γ35S]-thiophosphate triethyl-ammonium salt ([35S]GTPγS) binding assays. [] This compound is not naturally occurring and has primarily been investigated in the context of pain management research, specifically for its antihyperalgesic and antiallodynic effects. []
The synthesis of 4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile is a multi-step process. While specific details are limited in the provided literature, its synthesis likely involves the sequential building of the pyridine ring, followed by the addition of the chlorophenyl, trifluoromethylphenoxy, and carbonitrile substituents. []
4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile acts as a partial agonist of both cannabinoid CB1 and CB2 receptors. [] This means it binds to these receptors and activates them, but to a lesser extent than a full agonist. The specific molecular interactions responsible for its partial agonism and its selectivity for CB1/CB2 receptors over other targets remain to be elucidated. []
The primary scientific application of 4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile explored in the provided literature is its potential as a therapeutic agent for chronic pain. [] In preclinical studies using rat models, this compound demonstrated:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2